![molecular formula C26H35N5O2 B6422652 1-cyclohexyl-4-[2-(3,4-dimethoxyphenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]piperazine CAS No. 1015580-40-1](/img/structure/B6422652.png)
1-cyclohexyl-4-[2-(3,4-dimethoxyphenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]piperazine
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Overview
Description
The compound is a derivative of pyrazolo[1,5-a]pyrimidine, which is a type of heterocyclic compound. Heterocyclic compounds are organic compounds that contain a ring structure containing atoms in addition to carbon, such as sulfur, oxygen or nitrogen, as part of the ring .
Synthesis Analysis
The synthesis of such compounds often involves the formation of the heterocyclic ring via cyclization reactions. The specifics of the synthesis would depend on the exact substituents on the pyrazolo[1,5-a]pyrimidine ring .Molecular Structure Analysis
The molecular structure analysis of such a compound would involve determining the positions of the various substituents on the pyrazolo[1,5-a]pyrimidine ring. Techniques such as NMR spectroscopy and X-ray crystallography can be used to determine the structure .Chemical Reactions Analysis
The chemical reactions of such a compound would depend on the reactivity of the pyrazolo[1,5-a]pyrimidine ring and the various substituents. The compound could potentially undergo a variety of reactions, including substitution reactions, addition reactions, and redox reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of such a compound would depend on the nature of the pyrazolo[1,5-a]pyrimidine ring and the various substituents. These properties could include solubility, melting point, boiling point, and reactivity .Scientific Research Applications
Sigma-2 Receptor Agonist
This compound is a derivative of the Sigma-2 receptor agonist . Sigma-2 receptors are overexpressed in several tumors, making them promising targets for triggering selective cancer cell death .
Inducing Cell Death in Pancreatic Cancer
The compound has been shown to induce cell death in pancreatic cancer via mitochondrial superoxide production and caspase activation . This could be a potential therapeutic approach for treating pancreatic cancer.
Reactive Oxygen Species (ROS) Generation
The compound has been found to generate Reactive Oxygen Species (ROS), which play a crucial role in cell signaling and homeostasis . This could be potentially used in studies related to oxidative stress and cellular damage.
Potential Use as Positron Emission Tomography Radiotracers
The compound, due to its specific properties, has potential use as a radiotracer in Positron Emission Tomography (PET) scans . This could help in the detection and monitoring of various diseases.
Study of Mitochondrial Superoxide Pathway
The compound has been identified to activate the mitochondrial superoxide pathway . This previously unrecognized sigma-2 receptor-activated process encourages further studies on sigma-2 ligand-mediated cancer cell death for the targeted treatment of pancreatic tumors .
Drug Discovery
The compound’s structure and properties make it a potential candidate for drug discovery . Its unique structure could be used as a scaffold for developing new therapeutic agents .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
7-(4-cyclohexylpiperazin-1-yl)-2-(3,4-dimethoxyphenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H35N5O2/c1-18-16-24(30-14-12-29(13-15-30)21-8-6-5-7-9-21)31-26(27-18)19(2)25(28-31)20-10-11-22(32-3)23(17-20)33-4/h10-11,16-17,21H,5-9,12-15H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEQWOYUJWDTDLD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=NN2C(=C1)N3CCN(CC3)C4CCCCC4)C5=CC(=C(C=C5)OC)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H35N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclohexyl-4-[2-(3,4-dimethoxyphenyl)-3,5-dimethylpyrazolo[1,5-A]pyrimidin-7-YL]piperazine |
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